![molecular formula C17H16N2O3S2 B2994646 2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941877-79-8](/img/structure/B2994646.png)
2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a benzamide derivative with a benzothiazole ring. Benzamides and benzothiazoles are significant classes of compounds that have been widely used in medical, industrial, biological and potential drug industries .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical methods. These might include determining its melting point, solubility, stability, and reactivity .Scientific Research Applications
Antioxidant Activity
This compound has been found to have significant antioxidant activity . The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
The compound has been shown to have antibacterial activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Antifungal Activity
Benzamides, a significant class of amide compounds to which this compound belongs, have been widely used for their antifungal properties .
Anti-inflammatory Activity
Benzamides have also been used for their anti-inflammatory properties . This suggests that “2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” may also have potential anti-inflammatory applications .
Analgesic Activity
Benzamides have been found to have analgesic (pain-relieving) properties . This suggests that “2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” may also have potential as an analgesic .
Antitumor and Cytotoxic Activity
Thiazole derivatives, which include this compound, have been found to have antitumor and cytotoxic activities . This suggests that “2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” may have potential applications in cancer treatment .
Antiviral Activity
Thiazole derivatives have been found to have anti-HIV activity . This suggests that “2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” may have potential antiviral applications .
COX-1 Inhibitory Activity
The compound has been found to have weak COX-1 inhibitory activity . This suggests that “2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” may have potential applications in the treatment of conditions related to COX-1, such as inflammation and pain .
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the biosynthesis of prostaglandins, which are derived from arachidonic acid . The suppression of COX enzymes is a common mechanism of action for anti-inflammatory drugs .
Biochemical Pathways
The affected pathway is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclin, which are involved in inflammation and pain signaling . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators .
Pharmacokinetics
Thiazole derivatives, such as this compound, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The result of the compound’s action is the reduction of inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of inflammatory mediators. This leads to a decrease in inflammation and associated pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dimethoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-13-6-4-5-11(15(13)22-2)16(20)19-17-18-12-8-7-10(23-3)9-14(12)24-17/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTZDVVQFGVMLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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